molecular formula C20H23FN2O2Si B8778432 1-(tert-butyldimethylsilyl)-5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

1-(tert-butyldimethylsilyl)-5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B8778432
M. Wt: 370.5 g/mol
InChI Key: NUIQDBGLBJGKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-butyldimethylsilyl)-5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C20H23FN2O2Si and its molecular weight is 370.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H23FN2O2Si

Molecular Weight

370.5 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]-5-(3-fluorophenyl)pyrrolo[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C20H23FN2O2Si/c1-20(2,3)26(4,5)23-12-17(19(24)25)16-10-14(11-22-18(16)23)13-7-6-8-15(21)9-13/h6-12H,1-5H3,(H,24,25)

InChI Key

NUIQDBGLBJGKRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=C(C2=C1N=CC(=C2)C3=CC(=CC=C3)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.7 M solution of t-BuLi in pentane (24.8 mL, 42.2 mmol) was added dropwise over a period of 25 min to a stirred and cooled (−78° C.) solution of 9 (8.20 g, 20.3 mmol) in THF (93 in L) at such a rate that the temperature did not exceed −65° C. After the addition, the mixture was stirred for 1 h at −78° C. Dry gaseous CO2 was introduced to the flask over a period of 10 min (exothermic reaction, external dry ice bath). When the exothermic reaction subsided, cooling bath was removed, and the mixture was allowed to reach 0° C. The mixture was then separated between brine-AcOEt. The aqueous layer was extracted with AcOEt (2×). Combined organic solutions were dried dried (MgSO4), concentrated and purified by SGC with CH2Cl2:AcOEt as eluent in gradient (up to 12% AcOEt) to afford 10 (5.74 g, 76%) as tan solid. 1H NMR (400 MHz, CDCl3) δ 0.71 (s, 6H), 0.99 (s, 9H), 7.05-7.12 (m, 1H), 7.37-7.42 (m, 1H), 7.43-7.50 (m, 2H), 8.11 (s, 1H), 8.58 (d, J=2.3 Hz, 1H), 8.61 (d, J=2.3 Hz, 1H).
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